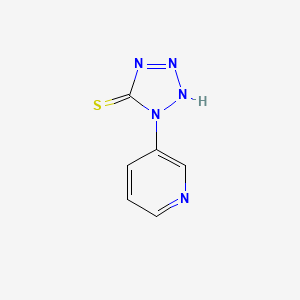

1-(pyridin-3-yl)-1H-tetrazole-5-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Pyridin-3-yl)-1H-tetrazole-5-thiol is a heterocyclic compound that features a pyridine ring fused with a tetrazole ring, which is further substituted with a thiol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-3-yl)-1H-tetrazole-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-3-carbonitrile with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. The thiol group can be introduced through subsequent reactions involving thiourea or other sulfur-containing reagents .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Continuous flow reactors and advanced catalytic systems can be employed to enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Functionalization via C–H Activation

Recent studies have explored the functionalization of tetrazoles, including 1-(pyridin-3-yl)-1H-tetrazole-5-thiol, through C–H activation using turbo-Grignard reagents. This method allows for the deprotonation of the tetrazole ring, enabling subsequent reactions with electrophiles such as aldehydes and ketones. The reactions can be performed under mild conditions, yielding products with moderate to high yields .

Nucleophilic Attack Reactions

This compound also participates in nucleophilic attack reactions, particularly against electrophilic centers in organic compounds. For example, it has been shown to effectively react with bicyclic vinyl aziridines, resulting in ring-opening reactions that produce new thiol-containing compounds in excellent yields .

Dehydrative Nucleophilic Substitutions

Another notable reaction is the dehydrative nucleophilic substitution of diarylmethanols with this compound, catalyzed by iron(III) chloride. This reaction allows for the formation of various products depending on the reaction conditions and substituents present on the aromatic rings of the substrates. The selectivity of these reactions can be controlled by adjusting temperature and other parameters .

Data Tables of Reaction Yields

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have indicated that derivatives of 1H-tetrazole-5-thiol, including those featuring pyridine moieties, exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold have shown promising activity against various bacterial strains and fungi. The incorporation of the pyridine group enhances the bioactivity of these compounds by influencing their interaction with biological targets .

Antitubercular Activity

A notable application of 1-(pyridin-3-yl)-1H-tetrazole-5-thiol is in the development of antitubercular agents. Research has demonstrated that specific derivatives possess substantial inhibitory effects against Mycobacterium tuberculosis. For example, a study revealed that a compound derived from this class exhibited an MIC (Minimum Inhibitory Concentration) of 12.5 μg/mL against M. tuberculosis H37RV, indicating its potential as a lead compound for further development .

Metal Complexes

The ability of 1H-tetrazole-5-thiol to coordinate with metal ions has led to the formation of various metal complexes with interesting properties. These complexes are being explored for applications in catalysis and as potential therapeutic agents due to their enhanced stability and reactivity compared to their non-coordinated counterparts. The thiol group plays a crucial role in stabilizing these complexes through chelation .

Crystal Engineering

Coordination polymers formed from 1H-tetrazole-5-thiol have been studied for their structural properties and potential applications in materials science. These polymers can exhibit unique physical properties such as luminescence and conductivity, making them suitable for applications in sensors and electronic devices .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from thiosemicarbazides and aralkyl halides, followed by diazotization processes to yield the desired tetrazole derivatives . The choice of solvents and reaction conditions significantly impacts the yield and purity of the final product.

Case Studies on Novel Derivatives

Several studies have focused on modifying the tetrazole scaffold to enhance pharmacological properties. For instance, derivatives designed with additional functional groups have shown improved activity profiles against specific targets in infectious diseases. These modifications allow researchers to tailor compounds for desired biological activities while maintaining favorable pharmacokinetic properties .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 1-(pyridin-3-yl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The tetrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

- 1-(Pyridin-2-yl)-1H-tetrazole-5-thiol

- 1-(Pyridin-4-yl)-1H-tetrazole-5-thiol

- 1-(Pyridin-3-yl)-1H-tetrazole-5-methyl

Uniqueness: 1-(Pyridin-3-yl)-1H-tetrazole-5-thiol is unique due to the specific positioning of the thiol group and the tetrazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the thiol group enhances its potential for forming covalent bonds with biological targets, making it a valuable compound in medicinal chemistry .

Activité Biologique

1-(Pyridin-3-yl)-1H-tetrazole-5-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The tetrazole ring, known for its ability to mimic carboxylic acids, enhances the pharmacological properties of various molecules. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate azides or nitriles under specific conditions. Various methods, such as microwave-assisted synthesis and catalytic approaches, have been reported to improve yields and reduce reaction times. For instance, the use of microwave irradiation has been shown to yield high purity compounds efficiently .

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that tetrazole derivatives possess notable antimicrobial properties. In vitro studies have demonstrated that compounds containing the tetrazole moiety can inhibit the growth of various bacteria and fungi. For example, derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .

Antitubercular Activity

The compound has also been evaluated for its antitubercular activity. A study reported that certain pyrazole-tetrazole hybrids exhibited significant inhibitory effects against Mycobacterium tuberculosis, with docking studies suggesting strong interactions with key enzymes involved in mycobacterial metabolism . The docking scores indicate favorable binding affinities, which correlate with observed biological activities.

Antidiabetic Activity

In vivo studies have assessed the antihyperglycemic effects of tetrazole derivatives in diabetic models. Compounds derived from this compound have shown promising results in lowering blood glucose levels in streptozotocin-induced diabetic rats . The mechanisms appear to involve modulation of glucose metabolism and enhancement of insulin sensitivity.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Tetrazoles can act as competitive inhibitors for various enzymes due to their structural similarity to natural substrates.

- Receptor Modulation : The ability of tetrazoles to form hydrogen bonds allows them to interact effectively with receptors, influencing signaling pathways related to inflammation and metabolism .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antitubercular Screening : A series of novel tetrazoles were synthesized and screened for antitubercular activity. Compounds demonstrated IC50 values comparable to existing treatments, suggesting their potential as new therapeutic agents against tuberculosis .

- Diabetes Management : In a controlled study involving diabetic rats, administration of tetrazole derivatives resulted in significant reductions in blood glucose levels over a period of 7 days. The findings support further exploration into their use as antidiabetic medications .

Propriétés

IUPAC Name |

1-pyridin-3-yl-2H-tetrazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5S/c12-6-8-9-10-11(6)5-2-1-3-7-4-5/h1-4H,(H,8,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGJTUHYIGMNPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C(=S)N=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.